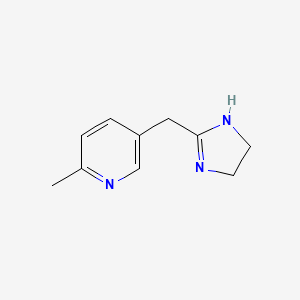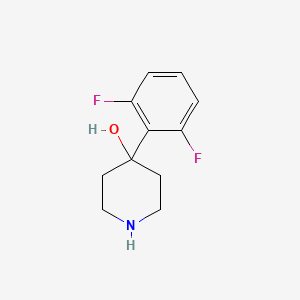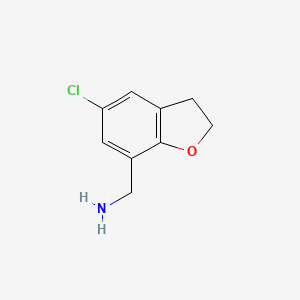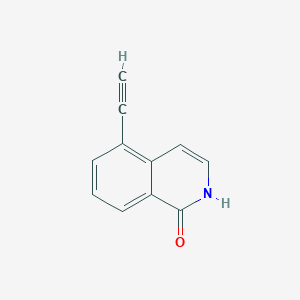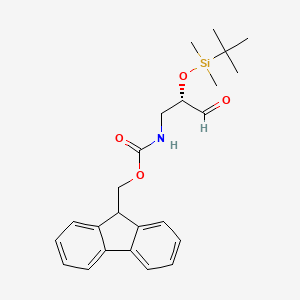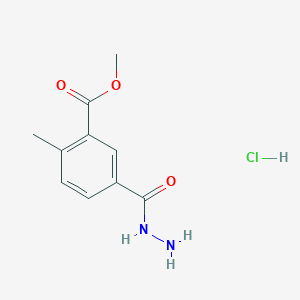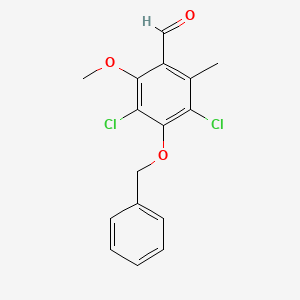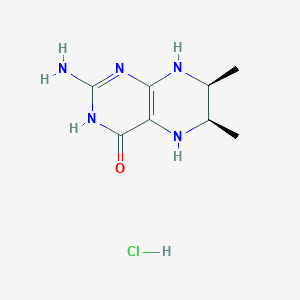
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
Formation of the pteridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and methyl groups: Amination and methylation reactions are employed to introduce the amino and methyl groups at specific positions on the pteridine ring.
Hydrochloride formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Substitution reactions can replace specific atoms or groups on the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
2-amino-4-hydroxy-6,7-dimethylpteridine: Similar structure but lacks the tetrahydro ring.
6,7-dimethyl-5,6,7,8-tetrahydropterin: Similar structure but lacks the amino group.
2,4-diamino-6,7-dimethylpteridine: Similar structure but has an additional amino group.
Uniqueness
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination can confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C8H14ClN5O |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
(6R,7S)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H/t3-,4+;/m1./s1 |
InChIキー |
GIHYTRGUZVYCQX-HJXLNUONSA-N |
異性体SMILES |
C[C@@H]1[C@@H](NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
正規SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12827515.png)
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
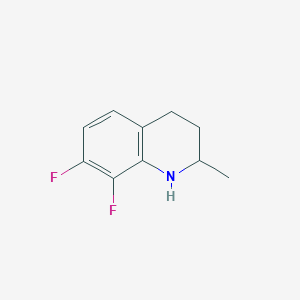
![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
